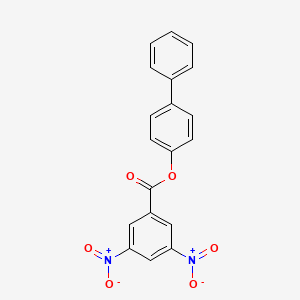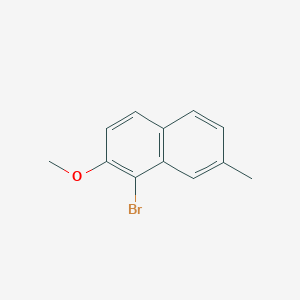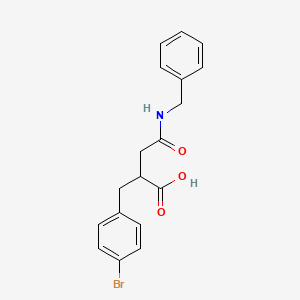![molecular formula C13H12BrNO4S B12498622 methyl 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12498622.png)
methyl 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7400(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework, which includes a sulfur atom and a bromine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core tricyclic structure. The introduction of the bromine atom can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The incorporation of the sulfur atom and the formation of the dioxo groups may involve oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions involving sulfur and bromine-containing compounds.
Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate involves its interaction with molecular targets and pathways. The presence of the bromine and sulfur atoms allows the compound to participate in various chemical reactions, such as halogen bonding and thiol-disulfide exchange. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8,8-dioxo-8λ6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxylate
- Methyl 8,8-dioxo-8λ6-thia-2,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),6,10,12-tetraene-11-carboxylate
Uniqueness
Methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate is unique due to the presence of the bromine atom and the specific arrangement of the tricyclic structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H12BrNO4S |
|---|---|
Poids moléculaire |
358.21 g/mol |
Nom IUPAC |
methyl 8-bromo-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO4S/c1-19-13(16)12-9-3-2-6-15(9)10-7-8(14)4-5-11(10)20(12,17)18/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
VXRGDRFAFXUIQI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2CCCN2C3=C(S1(=O)=O)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12498570.png)
![1-{2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498574.png)

![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile](/img/structure/B12498595.png)

![[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12498604.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}benzoate](/img/structure/B12498609.png)
![[4-(4-Methylphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12498610.png)
![5-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498612.png)
![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498631.png)

